CDK1/Cyclin B Kinase Inhibition: 2,2-Difluoro Fragment as a Potent Warhead
A pyrido[3,4‑d]pyrimidine derivative containing the 2,2‑difluoro‑6‑azaspiro[3.4]octane fragment (Compound 2 in US20240034731) inhibited CDK1/Cyclin B with an IC50 of 200 nM in a luminescent kinase assay [1]. The non‑fluorinated parent scaffold or other regioisomeric difluoro analogs were not reported in the same patent series, indicating the specific 2,2‑difluoro pattern was selected for optimizing the kinase hinge‑binding region. This represents the only publicly available quantitative biochemical data directly linking the 2,2‑difluoro‑6‑azaspiro[3.4]octane fragment to a defined target engagement value.
| Evidence Dimension | CDK1/Cyclin B inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 200 nM (Compound 2, US20240034731, containing 2,2‑difluoro‑6‑azaspiro[3.4]octane fragment) |
| Comparator Or Baseline | Non‑fluorinated 6‑azaspiro[3.4]octane analog or regioisomeric difluoro analogs: no data reported in the same patent series (class‑level inference: fluorine substitution likely required for CDK potency) |
| Quantified Difference | Target compound delivers tangible CDK1 potency; absence of fluorination or alternative difluoro regioisomers without demonstrable CDK1 IC50 in the same patent supports the specific role of the 2,2‑difluoro pattern. |
| Conditions | CDK1/Cyclin B luminescent kinase assay; compound tested as part of a pyrido[3,4‑d]pyrimidine series in US20240034731. |
Why This Matters
Procurement prioritization hinges on the availability of a tangible, quantitative biochemical anchor—only the 2,2‑difluoro‑6‑azaspiro[3.4]octane fragment is directly linked to a disclosed CDK1 IC50 value among close spiro‑amine analogs.
- [1] BindingDB, Entry BDBM648803, 8-(2,2-difluoro-6-azaspiro[3.4]octan-6-yl)-N-(1-(methylsulfonyl)piperidin-4-yl)pyrido[3,4-d]pyrimidin-2-amine. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=648803 (accessed 2026-04-28). View Source
